molecular formula C23H24N2O4 B11142335 2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11142335
M. Wt: 392.4 g/mol
InChI Key: DBDAYTQSDDTXGS-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down:
    • The core structure consists of an isoquinoline ring system.
    • It contains a 4-methoxyphenyl group attached to one of the carbon atoms.
    • The tetrahydro-2H-pyran-4-ylmethyl moiety is also part of the structure.
    • The 1-oxo group indicates a carbonyl (C=O) functionality.
    • Overall, it’s a fused heterocyclic compound with diverse functional groups.
  • The compound’s systematic name is (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine .
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and novel derivatives.

      Biology: Explore its interactions with biomolecules (enzymes, receptors).

      Medicine: Assess potential therapeutic properties (anticancer, anti-inflammatory).

      Industry: Evaluate its use as a building block for drug development or materials.

  • Mechanism of Action

      Targets: Identify cellular receptors, enzymes, or pathways affected by the compound.

      Pathways: Investigate signaling cascades or metabolic pathways influenced by it.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H24N2O4

    Molecular Weight

    392.4 g/mol

    IUPAC Name

    2-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide

    InChI

    InChI=1S/C23H24N2O4/c1-28-18-8-6-17(7-9-18)25-15-21(19-4-2-3-5-20(19)23(25)27)22(26)24-14-16-10-12-29-13-11-16/h2-9,15-16H,10-14H2,1H3,(H,24,26)

    InChI Key

    DBDAYTQSDDTXGS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4

    Origin of Product

    United States

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